molecular formula C23H28O6 B1241576 CID 5353607 CAS No. 99631-11-5

CID 5353607

Cat. No.: B1241576
CAS No.: 99631-11-5
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-BUHFOSPRSA-N
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Chemical Reactions Analysis

Types of Reactions: Enprostil undergoes various chemical reactions, including:

    Oxidation: Enprostil can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in enprostil.

    Substitution: Enprostil can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Enprostil is used as a model compound in the study of prostaglandin analogs and their chemical properties. It serves as a reference for developing new synthetic routes and optimizing reaction conditions .

Biology: In biological research, enprostil is used to study the effects of prostaglandin analogs on cellular receptors and signaling pathways. It helps in understanding the role of EP3 receptors in various physiological processes .

Medicine: Enprostil is primarily used in the treatment of peptic ulcers due to its potent inhibition of gastric hydrochloric acid secretion. It has been shown to be effective in reducing gastric acid secretion and promoting ulcer healing .

Industry: In the pharmaceutical industry, enprostil is used as a reference compound for developing new drugs targeting prostaglandin receptors. It also serves as a benchmark for evaluating the efficacy and safety of new prostaglandin analogs .

Properties

CAS No.

99631-11-5

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+

InChI Key

PTOJVMZPWPAXER-BUHFOSPRSA-N

SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Isomeric SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Key on ui other cas no.

105368-47-6

Synonyms

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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